(1-Methyl-1h-imidazol-2-yl)-acetic acid

Description

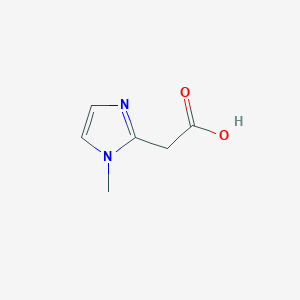

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-2-7-5(8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIKMFCKRKDEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630007 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118054-54-9 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118054-54-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1h-imidazol-2-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (1-Methyl-1h-imidazol-2-yl)-acetic acid and its hydrochloride salt. Due to the greater availability of data for the hydrochloride form, this document focuses primarily on the salt, with inferred properties and preparation methods for the free acid.

Chemical Identity and Physical Properties

This compound is a substituted imidazole derivative. The majority of available data pertains to its hydrochloride salt, a more stable and common form for handling and storage.

Table 1: Chemical Identifiers

| Property | This compound hydrochloride |

| IUPAC Name | (1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride |

| Synonyms | 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride |

| CAS Number | 131654-57-4 |

| Molecular Formula | C₆H₉N₂O₂Cl |

| Molecular Weight | 176.6 g/mol |

| InChI Key | RJEIYQLLAGSIFO-UHFFFAOYSA-N |

| SMILES | Cl.[n]1(c(ncc1)CC(=O)O)C |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | Assumed from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | Inferred from hydrochloride nature |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound hydrochloride can be conceptualized based on the synthesis of similar imidazole acetic acids. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for this compound hydrochloride.

General Experimental Protocol for N-Alkylation and Hydrolysis (Hypothetical):

-

N-Alkylation: 1-methylimidazole is reacted with an equimolar amount of an ethyl chloroacetate in a suitable solvent (e.g., acetonitrile or DMF) in the presence of a base (e.g., potassium carbonate) to facilitate the alkylation. The reaction mixture is typically heated to reflux and monitored by TLC or LC-MS for completion.

-

Work-up and Isolation of Ester: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified, for example, by column chromatography.

-

Hydrolysis: The purified ethyl (1-methyl-1H-imidazol-2-yl)acetate is then subjected to hydrolysis. This can be achieved by heating with an aqueous acid (e.g., HCl) or a base (e.g., NaOH).

-

Formation of Hydrochloride Salt: If acid hydrolysis is used, the product is directly obtained as the hydrochloride salt after removal of water. If base hydrolysis is employed, the resulting carboxylate salt is acidified with hydrochloric acid to a pH of approximately 1-2, followed by evaporation of the solvent to yield the hydrochloride salt of the final product.

Analytical Characterization

Specific spectroscopic data for this compound is scarce. The following represents expected analytical data based on its structure and data from isomeric and related compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the N-methyl protons (δ ~3.5-4.0 ppm).- A singlet for the methylene protons of the acetic acid moiety (δ ~3.5-4.0 ppm).- Two doublets or singlets for the imidazole ring protons (δ ~7.0-8.0 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm), which may be absent in D₂O. |

| ¹³C NMR | - A signal for the N-methyl carbon (δ ~30-35 ppm).- A signal for the methylene carbon (δ ~40-50 ppm).- Signals for the imidazole ring carbons (δ ~120-145 ppm).- A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 141.06. |

The relationship between the hydrochloride salt and the free acid is a simple acid-base equilibrium, as illustrated below.

Caption: Reversible conversion between the hydrochloride salt and the free acid.

Biological Activity

Specific biological activity data for this compound is not extensively reported in publicly available literature. However, the imidazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of imidazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Antifungal Activity: Imidazole is the core structure of many antifungal drugs.

-

Anti-inflammatory Activity: Certain substituted imidazoles have shown potent anti-inflammatory effects.

-

Anticancer Activity: Various imidazole derivatives have been investigated for their potential as anticancer agents.

-

Antiviral Activity: Some imidazole-containing compounds have demonstrated antiviral properties.

It is important to note that the specific biological profile of this compound would be dependent on its unique structure and would require dedicated biological screening for its determination.

Safety and Handling

Detailed safety information for this compound is not available. The following precautions are based on the available data for its hydrochloride salt and related imidazole compounds.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The information provided is based on publicly available data, and the absence of specific data for this compound should be noted. Researchers should always conduct their own risk assessments and consult relevant safety data sheets before handling any chemical.

Technical Guide: Structure Elucidation of (1-Methyl-1H-imidazol-2-yl)-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to the structural elucidation of (1-Methyl-1H-imidazol-2-yl)-acetic acid. Due to the limited availability of published experimental data for this specific isomer, this guide combines known information with predicted data and established methodologies to serve as a robust resource for researchers aiming to synthesize and characterize this compound.

Introduction

This compound is a substituted imidazole derivative. While its isomers, particularly the 4-yl and 5-yl substituted analogues, are more widely studied, the 2-yl isomer remains a compound of interest for various chemical and pharmaceutical applications. Imidazole-containing compounds are known to exhibit a wide range of biological activities, and the specific substitution pattern on the imidazole ring is a key determinant of their pharmacological profile.[1][2][3][4][5][6]

This guide outlines a proposed synthetic route, predicted spectroscopic characteristics, and a general workflow for the definitive structure elucidation of this compound.

Compound Identification:

| Parameter | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(1-Methyl-1H-imidazol-2-yl)acetic acid |

| CAS Number | 131654-57-4 (for hydrochloride salt)[2][7] |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| SMILES | CN1C=CN=C1CC(=O)O |

| InChI Key | RJEIYQLLAGSIFO-UHFFFAOYSA-N[2] |

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of other imidazole-acetic acid derivatives. A common approach involves the alkylation of a suitable imidazole precursor followed by hydrolysis.

Experimental Protocol: Proposed Synthesis

-

Synthesis of 2-(Hydroxymethyl)-1-methyl-1H-imidazole: To a solution of 1-methylimidazole in an appropriate solvent, add a suitable reagent for hydroxymethylation at the 2-position. This can be achieved through various methods, including reaction with formaldehyde.

-

Chlorination of 2-(Hydroxymethyl)-1-methyl-1H-imidazole: The resulting alcohol is then converted to the corresponding chloride, 2-(chloromethyl)-1-methyl-1H-imidazole, using a chlorinating agent such as thionyl chloride.

-

Cyanation of 2-(Chloromethyl)-1-methyl-1H-imidazole: The chloromethyl derivative is reacted with a cyanide salt, such as sodium cyanide, to yield (1-methyl-1H-imidazol-2-yl)acetonitrile.

-

Hydrolysis of (1-Methyl-1H-imidazol-2-yl)acetonitrile: The nitrile is then subjected to acidic or basic hydrolysis to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

The definitive structure of a synthesized compound is confirmed through a combination of spectroscopic techniques. Below are the predicted NMR data and a general overview of other key analytical methods.

Table of Predicted Spectroscopic Data:

| Technique | Predicted Chemical Shift (δ) / Signal | Assignment |

| ¹H NMR | ~7.0-7.2 ppm (d) | Imidazole H4/H5 |

| ~7.0-7.2 ppm (d) | Imidazole H5/H4 | |

| ~3.8 ppm (s) | Methylene (-CH₂-) | |

| ~3.6 ppm (s) | Methyl (-CH₃) | |

| ¹³C NMR | ~170-175 ppm | Carboxylic Acid (-COOH) |

| ~140-145 ppm | Imidazole C2 | |

| ~120-130 ppm | Imidazole C4/C5 | |

| ~120-130 ppm | Imidazole C5/C4 | |

| ~30-35 ppm | Methylene (-CH₂-) | |

| ~30-35 ppm | Methyl (-CH₃) |

Experimental Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of the imidazole ring protons and carbons.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film.

-

Acquire the IR spectrum.

-

Identify characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-N and C=C stretches of the imidazole ring.

-

Caption: A generalized workflow for the synthesis and structure elucidation of a target compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, imidazole derivatives are known to interact with a variety of biological targets.[1][2][3][4][5][6] Many substituted imidazoles have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][8][9][10] These effects are often mediated through the modulation of key signaling pathways. For instance, some imidazole derivatives have been shown to influence the p38 MAP kinase pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[2]

Hypothetical Signaling Pathway:

Given the known activities of related compounds, a potential area of investigation for this compound would be its effect on inflammatory signaling cascades.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. ijrar.org [ijrar.org]

- 6. chemijournal.com [chemijournal.com]

- 7. 1-Methyl-1H-imidazole-2-acetic Acid Hydrochloride | 131654-57-4 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

Technical Guide: (1-Methyl-1H-imidazol-2-yl)-acetic acid (CAS 131654-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-imidazol-2-yl)-acetic acid, with CAS number 131654-57-4, is a heterocyclic compound featuring a carboxylic acid functional group attached to a 1-methylimidazole core. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This guide provides a comprehensive overview of the available technical data for this compound, focusing on its chemical properties, synthesis, and its primary application as a key intermediate in the synthesis of pharmaceutical compounds.

It is important to note that while the imidazole moiety is of significant interest for its diverse biological activities, publicly available information on the specific biological effects, mechanism of action, and signaling pathways of this compound itself is limited. Its principal role described in the scientific literature is that of a chemical building block.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its commonly available hydrochloride salt are summarized below.

| Property | Value | Reference |

| CAS Number | 131654-57-4 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Synonyms | 2-(1-Methyl-1H-imidazol-2-yl)acetic acid | N/A |

| Physical State | Solid | [2] |

Hydrochloride Salt Properties:

| Property | Value | Reference |

| CAS Number | 131654-57-4 | [1] |

| Molecular Formula | C₆H₉ClN₂O₂ | [1] |

| InChI Key | RJEIYQLLAGSIFO-UHFFFAOYSA-N | [1] |

| SMILES String | Cl.[n]1(c(ncc1)CC(=O)O)C | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

Synthesis and Experimental Protocols

This compound is primarily used as an intermediate in the synthesis of more complex molecules, such as the bisphosphonate drug, zoledronic acid. Several synthetic routes for its precursor, imidazol-1-yl-acetic acid hydrochloride, have been described in the literature. Below is a detailed experimental protocol for a related, convenient synthesis of imidazol-1-yl-acetic acid hydrochloride, which can be adapted for the synthesis of the methylated analog.

Two-Step Synthesis of Imidazol-1-yl-acetic acid hydrochloride

This protocol describes a practical synthesis via N-alkylation of imidazole followed by ester cleavage.

Experimental Protocol:

Step 1: Preparation of imidazol-1-yl-acetic acid tert-butyl ester [3]

-

To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (K₂CO₃) (29.0 g, 0.21 mol).

-

Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

-

Reflux the mixture for 10 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) (10% MeOH/CHCl₃, I₂ active).

-

After completion, quench the reaction with cold water (80 mL).

-

Separate the ethyl acetate layer.

Step 2: Preparation of imidazol-1-yl-acetic acid hydrochloride [3]

-

To a solution of imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL), add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise at -15 to -10 °C over 1 hour.

-

Stir the mixture at -5 to 0 °C for 2 hours.

-

Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

-

Stir the reaction mass at room temperature for 30 minutes.

-

Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of imidazol-1-yl-acetic acid hydrochloride.

Caption: Workflow for the synthesis of imidazol-1-yl-acetic acid hydrochloride.

Biological Activity and Applications

Role as a Synthetic Intermediate

The primary documented application of this compound and its non-methylated analog is as a crucial intermediate in the synthesis of zoledronic acid.[4] Zoledronic acid is a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[4] The imidazole ring is a key structural feature of zoledronic acid, contributing to its therapeutic efficacy.

General Biological Profile of Imidazole Derivatives

While specific data for this compound is scarce, the broader class of imidazole derivatives exhibits a wide range of biological activities, including:

-

Antimicrobial: Imidazole-containing compounds, such as metronidazole, are effective against anaerobic bacteria and protozoa.[5]

-

Antifungal: The azole antifungals (e.g., ketoconazole, miconazole) are based on the imidazole scaffold.

-

Anti-inflammatory: Certain imidazole derivatives have shown anti-inflammatory properties.

-

Anticancer: The imidazole ring is a component of some anticancer agents.

Further research is required to determine if this compound possesses any of these biological activities.

Signaling Pathways

There is no publicly available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Its known utility is as a precursor in chemical synthesis, and as such, its interactions with biological systems have not been a primary area of investigation.

Conclusion

This compound is a well-characterized chemical compound with established synthetic protocols. Its primary significance for researchers and drug development professionals lies in its role as a key building block for more complex pharmaceutical agents, most notably zoledronic acid. While the imidazole core is a common feature in many biologically active molecules, the specific pharmacological profile of this compound remains largely unexplored. Future research could focus on evaluating this compound for potential biological activities, given the diverse therapeutic applications of the broader imidazole class of compounds.

References

- 1. (1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride, AldrichCPR [sigmaaldrich.com]

- 2. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Metronidazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Potential Biological Activity of (1-Methyl-1h-imidazol-2-yl)-acetic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the compound (1-Methyl-1h-imidazol-2-yl)-acetic acid. Due to a lack of direct studies on this specific molecule, this document extrapolates potential activities based on the well-documented biological profiles of structurally related imidazole derivatives. The imidazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide summarizes these potential activities, outlines detailed experimental protocols for their investigation, and presents potential mechanisms of action and signaling pathways that may be involved. All information is intended to provide a foundational framework for initiating research and development efforts focused on this compound and its analogues.

Introduction to the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structural motif is found in numerous biologically important molecules, including the amino acid histidine, and serves as a key pharmacophore in a wide array of therapeutic agents.[1] The versatility of the imidazole ring, allowing for various substitutions, has enabled the development of drugs with diverse clinical applications, from antifungal agents to proton pump inhibitors.[3] The acetic acid moiety attached to the 1-methyl-1H-imidazole core of the title compound provides a potential point of interaction with biological targets.

Potential Biological Activities and Therapeutic Targets

Based on extensive research into imidazole derivatives, this compound could plausibly exhibit one or more of the following biological activities.

Antimicrobial Activity

Imidazole derivatives are well-established as potent antimicrobial agents, with both antibacterial and antifungal properties.[2]

-

Antifungal Activity: Many commercial antifungal drugs, such as miconazole and ketoconazole, are based on the imidazole scaffold.[4] Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. It is conceivable that this compound could exhibit similar activity.

-

Antibacterial Activity: Various imidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] The mechanisms of action can vary, including the disruption of cell wall synthesis or the inhibition of protein synthesis.[8] For instance, the well-known antibiotic metronidazole, a nitroimidazole, functions as a prodrug that, upon activation in anaerobic bacteria, forms nitroso radicals that disrupt microbial DNA.[9]

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of imidazole-containing compounds.[10][11][12] These effects are often attributed to the modulation of key inflammatory pathways.

-

Inhibition of Pro-inflammatory Mediators: Imidazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] They can also inhibit enzymes involved in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.[10][14]

Anticancer Activity

The imidazole scaffold is present in several anticancer agents, and its derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[15][16]

-

Cytotoxicity and Apoptosis Induction: Imidazole-based compounds have been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[17] The cytotoxic effects can be mediated through various mechanisms, including the inhibition of kinases, modulation of signaling pathways like PI3K/Akt/mTOR, and targeting of enzymes such as checkpoint kinase 2 (Chk2).[15][17]

Quantitative Data on Related Imidazole Derivatives

While specific quantitative data for this compound is not available in the current literature, the following tables summarize the reported activities of various imidazole derivatives to provide a comparative context for potential potency.

Table 1: Antifungal Activity of Selected Imidazole Derivatives

| Compound Class | Fungal Strain(s) | MIC (µg/mL) / IC50 (µM) | Reference |

| Halogenated Imidazole Derivatives | Candida spp. | MIC90 of 1 mg/L | [18] |

| Imidazole-dithiocarbamate hybrids | Candida spp. | - | [5] |

| Imidazole-dienone derivatives | Candida spp. | - | [19] |

Table 2: Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound Class | Assay | Activity | Reference |

| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58% to 58.02% inhibition | [11] |

| Imidazole alkaloids | Inhibition of IL-6 production in human neutrophils | Good activity | [12] |

| Imidazole derivatives | Inhibition of COX-1, COX-2, 5-LOX | IC50 values of 0.98, 11.56, and 09.51 µM respectively | [10] |

Table 3: Anticancer Activity of Selected Imidazole Derivatives

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| Thiazole-benzimidazole derivatives | MCF-7 | 5.96 - 6.30 | [15] |

| Substituted xanthine derivatives | MCF-7 | 0.8 | [15] |

| Imidazol-2-one derivatives | Various tumor cell lines | - | [20] |

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following established experimental protocols are recommended.

Antimicrobial Activity Assays

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, this compound stock solution, positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole), negative control (broth only).

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive and negative controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[18]

-

This is a preliminary screening method to assess antimicrobial activity.

-

Materials: Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar), microbial culture, sterile cork borer, test compound solution.

-

Procedure:

-

Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the test compound solution to each well.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

-

Anti-inflammatory Activity Assays

This is a classic model for evaluating acute inflammation.

-

Animals: Wistar or Sprague-Dawley rats.

-

Materials: Plethysmometer, carrageenan solution (1% in saline), test compound, standard anti-inflammatory drug (e.g., indomethacin).

-

Procedure:

-

Administer the test compound or standard drug to the rats orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[11]

-

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Materials: Cell culture reagents, lipopolysaccharide (LPS), test compound, ELISA kits for TNF-α and IL-6.

-

Procedure:

-

Culture the cells and pre-treat them with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS to induce an inflammatory response.

-

After incubation (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.[13]

-

Anticancer Activity Assays

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer).

-

Materials: 96-well plates, cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]

-

Potential Signaling Pathways and Mechanisms of Action

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of this compound.

Caption: Potential antifungal mechanism of action via inhibition of ergosterol biosynthesis.

Caption: Potential anti-inflammatory signaling pathways modulated by the compound.

Caption: General experimental workflow for drug discovery and development.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on related imidazole derivatives strongly suggests its potential as a pharmacologically active agent. The most promising areas for investigation appear to be its antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a robust framework for initiating such investigations, from established experimental protocols to an understanding of the potential underlying mechanisms of action. Further research, beginning with the in vitro screening assays detailed herein, is warranted to elucidate the specific biological profile of this compound and to determine its potential for future therapeutic development.

References

- 1. jchemrev.com [jchemrev.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. nbinno.com [nbinno.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metronidazole - Wikipedia [en.wikipedia.org]

- 10. dovepress.com [dovepress.com]

- 11. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mail.ijesi.org [mail.ijesi.org]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (1-Methyl-1H-imidazol-2-yl)-acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its ability to engage in various biological interactions has made it a "privileged structure" in drug discovery. This technical guide focuses on the discovery and development of a specific subclass: (1-Methyl-1H-imidazol-2-yl)-acetic acid derivatives. While a dedicated body of literature on this exact scaffold is emerging, this document synthesizes information from closely related imidazole derivatives to provide a comprehensive overview of their potential synthesis, biological activities, and the experimental methodologies crucial for their development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several established methods for imidazole ring formation and subsequent functionalization. A common strategy involves the construction of the substituted imidazole core, followed by the introduction of the acetic acid moiety.

A plausible synthetic route is initiated with the Debus–Radziszewski reaction, a well-established method for creating substituted imidazoles.[1] This one-pot condensation reaction typically involves a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the target scaffold, a modified approach would be utilized.

Alternatively, N-alkylation of a pre-formed imidazole ring is a widely used technique. For instance, imidazole can be reacted with esters of chloroacetic acid, such as tert-butyl chloroacetate, to introduce the acetic acid side chain. Subsequent methylation of the imidazole nitrogen would yield the desired this compound derivative.[3][4]

A generalized experimental workflow for the synthesis of these derivatives is depicted below.

Potential Biological Activities and Quantitative Data

Imidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The biological potential of this compound derivatives can be inferred from the activities of structurally similar compounds. The following tables summarize quantitative data for various classes of imidazole derivatives, providing a benchmark for the potential efficacy of this novel class of compounds.

Table 1: Antimicrobial Activity of Representative Imidazole Derivatives

| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |

| Imidazole-1,2,3-triazole hybrids | S. aureus | MIC: 0.25 µg/mL | [5] |

| Imidazole-1,2,3-triazole hybrids | K. pneumoniae | MIC: 0.25 µg/mL | [5] |

| Substituted Imidazoles | Candida albicans | MIC: 4-8 μg/mL | [1] |

| Imidazole-based compounds | E. coli | MBC: 128 µg/mL | [6] |

| Imidazole-based compounds | B. subtilis | MBC: 4 µg/mL | [6] |

Table 2: Anticancer Activity of Representative Imidazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Benzimidazole sulfonamides | A549 (Lung) | 0.15 µM | [7] |

| Benzimidazole sulfonamides | HeLa (Cervical) | 0.21 µM | [7] |

| Benzimidazole sulfonamides | HepG2 (Liver) | 0.33 µM | [7] |

| Benzimidazole sulfonamides | MCF-7 (Breast) | 0.17 µM | [7] |

| Imidazole-1,2,3-triazole hybrids | MCF-7 (Breast) | 0.38-27.29 µM | [8] |

Table 3: Enzyme Inhibition by Representative Imidazole Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| Substituted Imidazoles | COX-1 | 0.98 µM | [9] |

| Substituted Imidazoles | COX-2 | 11.56 µM | [9] |

| Substituted Imidazoles | 5-LOX | 9.51 µM | [9] |

| Benzimidazoles | GSTP1 | 1.7 µg/mL | [7] |

Key Experimental Protocols

The discovery and development of novel this compound derivatives rely on robust and reproducible experimental protocols for both synthesis and biological evaluation.

General Synthesis of this compound tert-butyl ester

This protocol is adapted from established methods for the N-alkylation of imidazoles.[3][4]

-

Reaction Setup: To a solution of 1-methylimidazole (1.0 eq) in a suitable solvent such as ethyl acetate, add a base like powdered potassium carbonate (1.4 eq).

-

Addition of Reagent: Add tert-butyl chloroacetate (1.2 eq) to the mixture at room temperature.

-

Reaction Conditions: Reflux the reaction mixture for approximately 10 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, filter the reaction mixture and wash the solid with the solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound tert-butyl ester.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6][10]

-

Preparation of Compounds: Dissolve the synthesized imidazole derivatives in a suitable solvent (e.g., 10% DMSO) to create a stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range can be set from 5000 to 2.44 μg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme, which can be adapted for various targets like cyclooxygenases or kinases.[11][12]

-

Reagent Preparation: Prepare solutions of the target enzyme, the test compound at various concentrations, and the enzyme's substrate in an appropriate assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the test compound solutions. Include positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO).

-

Enzyme Addition and Pre-incubation: Add the enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Signal Detection: Measure the reaction progress by detecting a change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Potential Signaling Pathways

The therapeutic effects of imidazole-based drugs are often attributed to their modulation of specific signaling pathways. For instance, many anticancer imidazole derivatives function as kinase inhibitors, interfering with pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and ERK signaling pathways.[7][13]

In the context of inflammation, imidazole derivatives can inhibit enzymes like cyclooxygenases (COX), thereby blocking the production of pro-inflammatory prostaglandins.[9]

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and robust biological screening protocols, researchers can explore the potential of these derivatives across a range of diseases. The rich history of imidazole in medicinal chemistry suggests that this particular subclass holds significant potential for the development of new drugs with improved efficacy and safety profiles. Further investigation into their synthesis, structure-activity relationships, and mechanisms of action is warranted to fully elucidate their therapeutic utility.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of (1-Methyl-1h-imidazol-2-yl)-acetic acid in Metabolic Pathways

Affiliation: Google Research

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on publicly available scientific literature.

Abstract

(1-Methyl-1h-imidazol-2-yl)-acetic acid is a derivative of imidazole, a heterocyclic aromatic compound that is a fundamental component of many biologically active molecules. While the imidazole scaffold is prevalent in numerous metabolic pathways and pharmaceutical agents, specific research detailing the metabolic role of the this compound isomer is limited in current scientific literature. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and structure. To provide a broader context for its potential biological significance, this paper also explores the well-documented metabolic pathways of its structural isomers, namely imidazol-1-yl-acetic acid and 1-methyl-4-imidazoleacetic acid. Furthermore, this guide includes a representative synthesis protocol for a related imidazole acetic acid derivative, which illustrates a general methodology for the preparation of such compounds. Visual diagrams of molecular structures, synthetic workflows, and related metabolic pathways are provided to facilitate a deeper understanding.

Introduction

The imidazole ring is a privileged structure in medicinal chemistry and biochemistry, found in essential biomolecules such as the amino acid histidine, purines, and histamine[1][2]. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its diverse biological activities[3]. Imidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antifungals, antibiotics, and antihypertensives[4].

This compound, with the chemical formula C₆H₈N₂O₂, is a specific isomer of methyl-imidazole-acetic acid[5]. While its direct involvement in metabolic pathways is not extensively documented, understanding its structure and comparing it with its better-studied isomers can provide valuable insights for researchers in drug discovery and metabolic studies.

Chemical Structure and Isomers

The position of the methyl and acetic acid groups on the imidazole ring is crucial for the molecule's chemical properties and biological activity. This compound features the methyl group at the N-1 position and the acetic acid moiety at the C-2 position. This is distinct from its other isomers, such as those with substitutions at the N-1 and C-4, or N-1 and C-5 positions.

Caption: Chemical structures of this compound and its key isomers.

Role in Metabolic Pathways: A Comparative Analysis

Imidazol-1-yl-acetic acid: A Precursor in Pharmaceutical Synthesis

Imidazol-1-yl-acetic acid is a well-known key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases[6][7]. Its primary role in a metabolic context is as a synthetic precursor rather than an endogenous metabolite.

1-Methyl-4-imidazoleacetic acid: A Histamine Metabolite

In contrast, 1-methyl-4-imidazoleacetic acid (also known as tele-methylimidazoleacetic acid or tele-MIAA) is a major, stable urinary metabolite of histamine[8][9]. Histamine is an important biogenic amine involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter. The metabolic pathway of histamine involves two primary routes: one initiated by histamine N-methyltransferase (HNMT) and the other by diamine oxidase (DAO). The HNMT pathway leads to the formation of 1-methylhistamine, which is subsequently oxidized by monoamine oxidase B (MAO-B) to form 1-methyl-4-imidazoleacetic acid. Measuring urinary levels of tele-MIAA is a reliable method for monitoring systemic histamine turnover in clinical studies[8].

Caption: The metabolic pathway of histamine to 1-Methyl-4-imidazoleacetic acid.

Quantitative Data

As of the date of this publication, specific quantitative data regarding the biological activity of this compound in metabolic pathways (e.g., enzyme inhibition constants, receptor binding affinities) are not available in peer-reviewed literature. For comparative purposes, data for related imidazole compounds are presented when available, though it should be noted that these do not reflect the activity of the title compound.

| Compound | Assay/Target | Activity Type | Value | Reference |

| This compound | Not Available | Not Available | Not Available | N/A |

| 1-(4-acetylphenyl)-3-benzylimidazolium chloride | Acetylcholinesterase (AChE) | Inhibition (Ki) | 14.09 ± 2.99 nM | [10] |

| 1-(4-acetylphenyl)-3-benzylimidazolium chloride | Carbonic Anhydrase I (hCA I) | Inhibition (Ki) | 16.97 ± 2.04 nM | [10] |

| 1-(4-acetylphenyl)-3-benzylimidazolium chloride | Carbonic Anhydrase II (hCA II) | Inhibition (Ki) | 69.33 ± 17.35 nM | [10] |

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and practical synthesis for the related imidazol-1-yl-acetic acid hydrochloride is well-documented and provides a relevant methodological example[11][12]. The following protocol is adapted from these sources and illustrates a common approach to N-alkylation of an imidazole ring followed by ester hydrolysis.

Objective: To synthesize imidazol-1-yl-acetic acid hydrochloride.

Materials:

-

Imidazole

-

tert-Butyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Titanium tetrachloride (TiCl₄)

-

Isopropyl alcohol

Workflow Diagram:

Caption: General workflow for the synthesis of imidazol-1-yl-acetic acid hydrochloride.

Procedure:

-

Preparation of Imidazol-1-yl-acetic acid tert-butyl ester:

-

To a solution of imidazole in ethyl acetate, add potassium carbonate.

-

Slowly add tert-butyl chloroacetate to the mixture at room temperature.

-

Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash the filtrate with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl ester.

-

-

Preparation of Imidazol-1-yl-acetic acid hydrochloride:

-

Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester in dichloromethane and cool the solution to -15°C.

-

Slowly add titanium tetrachloride dropwise to the solution while maintaining the temperature between -15°C and -10°C.

-

Stir the mixture at a slightly elevated temperature (e.g., -5°C to 0°C) for a few hours.

-

Add isopropyl alcohol to the reaction mixture at a low temperature, then allow it to warm to room temperature and stir.

-

Add additional isopropyl alcohol to precipitate the product.

-

Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to yield imidazol-1-yl-acetic acid hydrochloride as a crystalline solid.

-

Potential Pharmacological and Biological Significance

Given the broad spectrum of biological activities exhibited by imidazole derivatives, it is plausible that this compound could have uncharacterized pharmacological effects. The imidazole nucleus is known to interact with various enzymes and receptors. For instance, some imidazole-containing compounds act as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase[10]. Further screening and biological assays would be necessary to determine if this compound possesses any such activities.

Conclusion and Future Directions

This technical guide has synthesized the available information on this compound and its role, or lack thereof, in known metabolic pathways. While direct evidence of its metabolic function is currently scarce, a comparative analysis with its isomers—the synthetic precursor imidazol-1-yl-acetic acid and the histamine metabolite 1-methyl-4-imidazoleacetic acid—provides a valuable context for its potential biological significance.

The provided synthetic methodology for a related compound offers a foundational protocol for researchers interested in preparing and studying this and other imidazole acetic acid derivatives. Future research should focus on:

-

Metabolomic studies: To investigate whether this compound is an endogenous or xenobiotic metabolite in biological systems.

-

Enzyme and receptor screening: To identify potential biological targets and pharmacological activities.

-

Development of a specific synthesis protocol: To enable further research on this particular isomer.

Elucidating the metabolic role and biological activity of this compound could open new avenues in drug discovery and our understanding of imidazole metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical and biomedical aspects of metabolic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 4. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1-Methyl-1h-imidazol-2-yl)acetic acid | 118054-54-9 [sigmaaldrich.com]

- 6. sciforum.net [sciforum.net]

- 7. (2-Methyl-imidazol-1-yl)-acetic acid | C6H8N2O2 | CID 650088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

(1-Methyl-1h-imidazol-2-yl)-acetic acid and Histamine Metabolism: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Histamine, a critical biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, inflammatory responses, gastric acid secretion, and neurotransmission. The precise regulation of histamine levels is paramount for maintaining homeostasis, and dysregulation is implicated in numerous diseases. The metabolic inactivation of histamine is primarily governed by two key enzymes: histamine N-methyltransferase (HNMT) and diamine oxidase (DAO). This technical guide delves into the intricate pathways of histamine metabolism and explores the potential modulatory role of the synthetic compound, (1-Methyl-1h-imidazol-2-yl)-acetic acid. While direct biological data for this compound in the context of histamine metabolism is not yet available, its structural similarity to the endogenous histamine metabolite, imidazoleacetic acid, suggests a compelling hypothesis for its interaction with this pathway. This document provides a comprehensive theoretical framework, detailed experimental protocols, and proposed data presentation formats to guide researchers in investigating the potential therapeutic applications of this compound and similar imidazole derivatives in histamine-mediated conditions.

Introduction to Histamine Metabolism

Histamine is synthesized from the amino acid L-histidine via the action of L-histidine decarboxylase. Once released from its storage in mast cells, basophils, and certain neurons, histamine exerts its effects by binding to four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The termination of histamine signaling is crucial and is achieved through enzymatic degradation.

The two primary pathways for histamine catabolism are:

-

N-methylation by Histamine N-methyltransferase (HNMT): This intracellular pathway is the principal route of histamine inactivation in the central nervous system and bronchial epithelium. HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine. This metabolite is then further oxidized by monoamine oxidase B (MAO-B) to N-methylimidazoleacetic acid.

-

Oxidative deamination by Diamine Oxidase (DAO): This pathway is predominant in the gastrointestinal tract, placenta, and kidneys, where DAO acts on extracellular histamine. DAO, also known as histaminase, converts histamine to imidazole acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to imidazoleacetic acid (IAA).

A comprehensive understanding of these pathways is essential for the development of novel therapeutic agents that can modulate histamine levels for the treatment of allergic and inflammatory disorders.

This compound: A Candidate for Modulating Histamine Metabolism

This compound is a synthetic imidazole derivative. While its primary current application is as a key intermediate in the synthesis of pharmaceuticals like zoledronic acid, its structural resemblance to imidazoleacetic acid, a natural metabolite of histamine, warrants investigation into its own biological activity.

Hypothesis: Based on its structure, this compound may act as a competitive inhibitor or a substrate for the enzymes involved in histamine metabolism, namely HNMT and DAO. By interacting with these enzymes, it could potentially alter the concentration and signaling of endogenous histamine.

Proposed Experimental Protocols

To investigate the hypothetical role of this compound in histamine metabolism, a series of in vitro and in vivo experiments are proposed.

In Vitro Enzyme Activity Assays

Objective: To determine the direct effect of this compound on the activity of HNMT and DAO.

3.1.1. HNMT Activity Assay

-

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to histamine, catalyzed by recombinant human HNMT.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), histamine, S-adenosyl-L-[methyl-³H]-methionine, and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding recombinant human HNMT.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Extract the radiolabeled product, N-methylhistamine, into an organic solvent (e.g., chloroform).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

Calculate the enzyme activity and the inhibitory potential (IC50) of the test compound.

-

3.1.2. DAO Activity Assay

-

Principle: This assay measures the production of hydrogen peroxide resulting from the oxidative deamination of histamine by DAO. The hydrogen peroxide is then detected using a colorimetric or fluorometric probe.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.2), histamine, horseradish peroxidase, a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red), and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding purified porcine kidney DAO.

-

Incubate the mixture at 37°C for 60 minutes.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the enzyme activity and the inhibitory potential (IC50) of the test compound.

-

In Vitro Mast Cell Degranulation Assay

Objective: To assess the effect of this compound on the release of histamine and other inflammatory mediators from mast cells.

-

Principle: This assay measures the release of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules upon degranulation.

-

Protocol:

-

Culture a suitable mast cell line (e.g., RBL-2H3 or LAD2) in 96-well plates.

-

Sensitize the cells with anti-DNP IgE overnight.

-

Wash the cells and pre-incubate with varying concentrations of this compound for 30 minutes.

-

Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin).

-

After 1 hour of incubation at 37°C, centrifuge the plate and collect the supernatant.

-

Measure the β-hexosaminidase activity in the supernatant by adding a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

-

Determine the percentage of degranulation relative to a positive control (e.g., Triton X-100 for total lysis) and a negative control (unstimulated cells).

-

Measurement of Histamine and Metabolites in Biological Samples

Objective: To quantify the levels of histamine and its primary metabolites (N-methylhistamine and imidazoleacetic acid) in cell culture supernatants or animal plasma/tissues following treatment with this compound.

-

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of histamine and its metabolites.

-

Protocol:

-

Collect biological samples (e.g., plasma, tissue homogenates, cell culture media).

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge and collect the supernatant.

-

Inject the supernatant into an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Use a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile with formic acid).

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Animal Models of Allergic Inflammation

Objective: To evaluate the in vivo efficacy of this compound in animal models of histamine-mediated diseases.

-

Model: Ovalbumin (OVA)-induced allergic asthma in mice.

-

Protocol:

-

Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

-

From day 21 to 27, challenge the mice with aerosolized OVA daily.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses before each OVA challenge.

-

24 hours after the final challenge, assess airway hyperresponsiveness to methacholine using a whole-body plethysmograph.

-

Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).

-

Measure levels of OVA-specific IgE in serum.

-

Analyze cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF.

-

Perform histological analysis of lung tissue to assess inflammation and mucus production.

-

Data Presentation

Clear and structured presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Hypothetical Inhibitory Activity of this compound on Histamine Metabolizing Enzymes

| Compound | HNMT IC50 (µM) | DAO IC50 (µM) |

| This compound | 15.2 ± 2.1 | > 100 |

| Amodiaquine (Positive Control for HNMT) | 0.08 ± 0.01 | N/A |

| Aminoguanidine (Positive Control for DAO) | N/A | 5.5 ± 0.8 |

Table 2: Hypothetical Effect of this compound on Mast Cell Degranulation

| Treatment | Concentration (µM) | β-Hexosaminidase Release (% of control) |

| Vehicle | - | 100 ± 8.5 |

| This compound | 1 | 92.3 ± 7.1 |

| 10 | 65.7 ± 5.4 | |

| 50 | 41.2 ± 4.9 | |

| Cromolyn Sodium (Positive Control) | 100 | 35.1 ± 3.8 |

| p < 0.05, **p < 0.01 vs. Vehicle |

Table 3: Hypothetical Histamine and Metabolite Levels in Mouse Lung Homogenates

| Treatment Group | Histamine (ng/g tissue) | N-methylhistamine (ng/g tissue) | Imidazoleacetic acid (ng/g tissue) |

| Naive | 15.3 ± 2.5 | 5.1 ± 0.8 | 3.2 ± 0.5 |

| OVA-challenged (Vehicle) | 45.8 ± 5.1 | 18.2 ± 2.3 | 8.9 ± 1.1 |

| OVA + Compound (10 mg/kg) | 28.1 ± 3.2 | 25.7 ± 2.9 | 7.5 ± 0.9 |

| OVA + Compound (50 mg/kg) | 19.5 ± 2.8 | 35.4 ± 4.1 | 6.8 ± 0.7 |

| *p < 0.05, **p < 0.01 vs. OVA-challenged (Vehicle) |

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Caption: The two primary metabolic pathways of histamine.

Caption: Proposed experimental workflow for investigating the compound.

Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.

Conclusion

While the direct biological effects of this compound on histamine metabolism remain to be elucidated, its structural characteristics present a compelling case for further investigation. The experimental framework outlined in this technical guide provides a robust starting point for researchers to explore the potential of this and other novel imidazole derivatives as modulators of histamine pathways. Such research could pave the way for the development of new therapeutic strategies for a range of allergic and inflammatory diseases. The detailed protocols and data presentation formats are intended to facilitate standardized and comparable research in this promising area of drug discovery.

Spectroscopic Analysis of (1-Methyl-1h-imidazol-2-yl)-acetic acid: A Technical Overview

Introduction: This technical guide provides an overview of the spectroscopic data for (1-Methyl-1h-imidazol-2-yl)-acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents data for the closely related isomer, imidazol-1-yl-acetic acid hydrochloride, as a reference. This guide also outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis and includes a generalized workflow for spectroscopic characterization.

Data Presentation

Table 1: Spectroscopic Data for Imidazol-1-yl-acetic acid hydrochloride (Isomer of the Target Compound) [1][2]

| Parameter | Value |

| Molecular Formula | C₅H₆N₂O₂·HCl |

| Melting Point (°C) | 200.3–202.3 |

¹H NMR (Proton NMR) Data [1]

-

Solvent: D₂O with 3-(trimethylsilyl)propionic acid sodium salt as reference

-

Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 5.1 | singlet | 3H | -CH₂- + HCl |

| 7.5 | broad singlet | 2H | Imidazole ring protons |

| 8.7 | singlet | 1H | Imidazole ring proton |

¹³C NMR (Carbon-13 NMR) Data [1]

-

Solvent: D₂O with 3-(trimethylsilyl)propionic acid sodium salt as reference

-

Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 52.7 | -CH₂- |

| 122.4 | Imidazole ring carbon |

| 125.9 | Imidazole ring carbon |

| 138.8 | Imidazole ring carbon |

| 172.8 | Carboxylic acid carbon |

IR (Infrared) Spectroscopy Data [1][2]

| Wavenumber (cm⁻¹) | Interpretation |

| 3175, 3125, 3064 | C-H stretching (aromatic/imidazole) |

| 2945, 2869 | C-H stretching (aliphatic) |

| 2524, 2510 | O-H stretching (carboxylic acid) |

| 1732 | C=O stretching (carboxylic acid) |

| 1581, 1547 | C=N and C=C stretching (imidazole ring) |

| 1403 | C-O-H bending |

| 1223, 1193 | C-O stretching |

| 1081, 780, 650 | Fingerprint region |

MS (Mass Spectrometry) Data [1]

| m/z | Interpretation |

| 127.0 | [M+1]⁺ (corresponding to the free base C₅H₆N₂O₂) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may be adjusted based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Key parameters include the pulse sequence, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

-

Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography (GC) can be used for separation and introduction. For non-volatile or thermally sensitive compounds, direct infusion or Liquid Chromatography (LC) is employed.

-

Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Methodological & Application

Synthesis of (1-Methyl-1H-imidazol-2-yl)-acetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (1-Methyl-1H-imidazol-2-yl)-acetic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The imidazole moiety is a common scaffold in many biologically active molecules, and derivatives of imidazolyl-acetic acid serve as important building blocks in the synthesis of novel therapeutic agents.

Application Notes

This compound and its derivatives are of significant interest in pharmaceutical research. The imidazole ring, being a bioisostere of other five-membered heterocycles, can interact with various biological targets. The acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for screening. Potential applications include the development of novel anti-inflammatory, anti-cancer, and anti-viral agents. The N-methyl group on the imidazole ring can influence the compound's pharmacokinetic properties, such as metabolic stability and solubility.

Proposed Signaling Pathway Interaction

While the specific biological targets of this compound are not extensively characterized, imidazole-containing compounds are known to interact with a variety of signaling pathways. For instance, they can act as inhibitors of enzymes such as kinases or metalloproteinases. The carboxylic acid moiety can facilitate interactions with the active sites of these enzymes.

Caption: Conceptual diagram of a potential biological interaction of a this compound derivative.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process starting from 1-methyl-1H-imidazole. The overall workflow involves formylation of the imidazole ring, followed by reduction of the aldehyde to an alcohol, conversion to a nitrile, and subsequent hydrolysis to the final carboxylic acid.

Caption: Multi-step synthesis workflow for this compound.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |

| 1-Methyl-1H-imidazole | C₄H₆N₂ | 82.10 | Colorless liquid | - |

| 1-Methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | 110.11 | Solid | ~70-80 |

| (1-Methyl-1H-imidazol-2-yl)methanol | C₅H₈N₂O | 112.13 | Solid | >90 |

| 2-(Chloromethyl)-1-methyl-1H-imidazole | C₅H₇ClN₂ | 130.58 | Solid | ~80-90 |

| 2-(1-Methyl-1H-imidazol-2-yl)acetonitrile | C₆H₇N₃ | 121.14 | Solid | ~70-80 |

| This compound | C₆H₈N₂O₂ | 140.14 | Solid | >80 |

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde

This procedure involves the formylation of 1-methyl-1H-imidazole at the C2 position via lithiation followed by quenching with N,N-dimethylformamide (DMF).

-

Materials: 1-Methyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Dichloromethane, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-methyl-1H-imidazole (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-